![molecular formula C16H10BrNO2S2 B379659 (5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B379659.png)
(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a bromobenzylidene group, and a hydroxyphenyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 4-hydroxyphenylthiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromobenzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
This compound has shown potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes. In medicine, it may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its applications may extend to the fields of pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of (5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
- (5Z)-5-(3-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-methylbenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-nitrobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in the presence of the bromobenzylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, allowing for the introduction of different functional groups. Additionally, the compound’s specific arrangement of functional groups contributes to its unique biological properties.
属性
分子式 |
C16H10BrNO2S2 |
|---|---|
分子量 |
392.3g/mol |
IUPAC 名称 |
(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10BrNO2S2/c17-11-3-1-2-10(8-11)9-14-15(20)18(16(21)22-14)12-4-6-13(19)7-5-12/h1-9,19H/b14-9- |
InChI 键 |
XCVQKXMSKDWAQL-ZROIWOOFSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |
手性 SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |
规范 SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


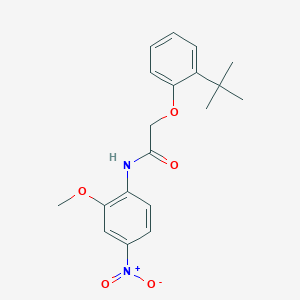
![N-[(5Z)-4-oxo-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B379578.png)
![N-(2-METHOXY-4-NITROPHENYL)-2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B379580.png)
![3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B379582.png)
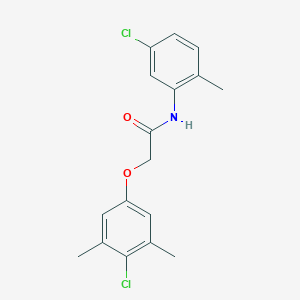
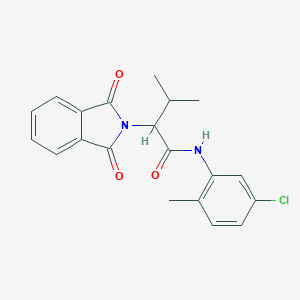
![N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B379585.png)
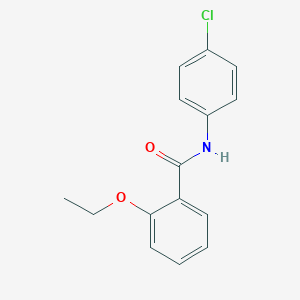
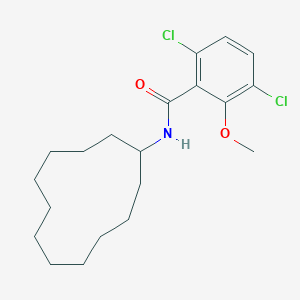

![Methyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B379592.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B379594.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B379599.png)
